molecular formula C16H21FN4O2S B2495079 N-((5-((2-(diethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide CAS No. 941985-39-3

N-((5-((2-(diethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide

Cat. No. B2495079
M. Wt: 352.43
InChI Key: NVAWVILZSLPUPQ-UHFFFAOYSA-N
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Description

Benzamide derivatives are a class of compounds with diverse chemical and pharmacological properties. Their synthesis and functionalization have attracted significant interest for their potential applications in medicinal chemistry and material science. Specifically, fluorobenzamides, owing to the presence of a fluorine atom, exhibit unique reactivity and biological activity, making them valuable for various scientific investigations.

Synthesis Analysis

The synthesis of benzamide derivatives often involves condensation reactions, with specific methods tailored to introduce fluorine or other substituents onto the benzoyl ring. For instance, microwave-induced synthesis has been utilized for preparing fluorobenzamides containing thiazole and thiazolidine, showcasing the role of fluorine in enhancing antimicrobial activity (Desai, Joshi, & Rajpara, 2013).

Molecular Structure Analysis

X-ray diffraction studies play a crucial role in determining the molecular structure of benzamides, revealing details about their conformation and supramolecular aggregation. Such analyses offer insights into the molecular conformations that contribute to their biological activity and physical properties (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Safety And Hazards

N-((5-((2-(diethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide should be handled with care. It is harmful if swallowed. Refer to safety data sheets for detailed safety information .

properties

IUPAC Name

N-[[5-[2-(diethylamino)ethylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O2S/c1-3-21(4-2)9-10-24-16-20-19-14(23-16)11-18-15(22)12-5-7-13(17)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAWVILZSLPUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(diethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide

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